molecular formula C10H11NO3 B13445229 Methyl 4-acetyl-3-aminobenzoate

Methyl 4-acetyl-3-aminobenzoate

Cat. No.: B13445229
M. Wt: 193.20 g/mol
InChI Key: HACXOQMRXIEEID-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-3-aminobenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an acetyl group at the para position, and an amino group at the meta position on the aromatic ring. The compound’s molecular formula is inferred as C₁₀H₁₁NO₃ (replacing the ethyl group in Ethyl 4-acetyl-3-aminobenzoate (C₁₁H₁₃NO₃) with a methyl group) . Such esters are critical intermediates in pharmaceuticals, particularly in antitumor and antiviral agent synthesis .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 4-acetyl-3-aminobenzoate

InChI

InChI=1S/C10H11NO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,11H2,1-2H3

InChI Key

HACXOQMRXIEEID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-acetyl-3-aminobenzoate can be synthesized through several methods. One common approach involves the acetylation of methyl 3-aminobenzoate using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group attaching to the 4-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-3-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-acetyl-3-aminobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions, modifying the activity of enzymes and other proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among analogues arise from substituent types (acetyl, nitro, amino) and ester groups (methyl vs. ethyl):

Compound Name Molecular Formula Substituents Key Functional Features
Methyl 4-acetyl-3-aminobenzoate C₁₀H₁₁NO₃ Acetyl, amino, methyl Electron-withdrawing acetyl enhances stability; methyl ester increases lipophilicity vs. ethyl.
Ethyl 4-acetyl-3-aminobenzoate C₁₁H₁₃NO₃ Acetyl, amino, ethyl Ethyl ester may improve solubility in non-polar solvents compared to methyl .
Methyl 4-amino-3-nitrobenzoate C₈H₈N₂O₄ Amino, nitro, methyl Nitro group (electron-withdrawing) increases reactivity for further reduction or substitution .
Ethyl 3-methyl-4-aminobenzoate C₁₀H₁₃NO₂ Methyl, amino, ethyl Methyl substitution on the ring enhances steric effects, influencing DNA-binding in antitumor applications .

Similarity Scores: Methyl 3-amino-4-(methylamino)benzoate (CAS 66315-16-0) shows 1.00 structural similarity to this compound, indicating nearly identical backbone structures with minor substituent variations .

Spectral and Physicochemical Properties

  • NMR/FT-IR: Ethyl 4-aminobenzoate derivatives show aromatic proton shifts near δ 6.5–8.0 ppm (¹H NMR) and ester carbonyl stretches at ~1700 cm⁻¹ (FT-IR) . Methyl esters typically exhibit downfield shifts for the ester -OCH₃ group (~δ 3.8–4.0 ppm) compared to ethyl esters (~δ 1.2–1.4 ppm for -CH₂CH₃).

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